molecular formula C18H26N4O6S B2601049 N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide CAS No. 2034282-71-6

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2601049
CAS No.: 2034282-71-6
M. Wt: 426.49
InChI Key: BGJQKUVORVUPNC-UHFFFAOYSA-N
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Description

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide is a high-specificity chemical compound with a complex molecular architecture and a molecular weight of 426.49 g/mol . Its structure combines a 2,3-dihydro-1,4-benzodioxin core with a piperidine-based sulfonamide unit, connected by an ethanediamide bridge . This unique design incorporates features that are significant in medicinal chemistry, including the dimethylsulfamoyl group to enhance metabolic stability and the piperidine motif to optimize lipophility and membrane permeability . The compound is supplied with the CAS Number 2034282-71-6 and has a molecular formula of C18H26N4O6S . Compounds featuring the 1,4-benzodioxin scaffold are subjects of ongoing research in inflammasome inhibition . The specific and selective structure of this compound makes it a potentially valuable chemical probe for researchers in fields such as immunology and oncology, where it can be used to investigate novel biological pathways and targets . This product is intended for research purposes only and is not approved for use in humans or as a veterinary drug.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O6S/c1-21(2)29(25,26)22-7-5-13(6-8-22)12-19-17(23)18(24)20-14-3-4-15-16(11-14)28-10-9-27-15/h3-4,11,13H,5-10,12H2,1-2H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJQKUVORVUPNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the Piperidine Ring: The piperidine ring can be synthesized via a Mannich reaction or other suitable methods.

    Attachment of the Sulfamoyl Group: This step involves the reaction of the piperidine derivative with dimethylsulfamoyl chloride under basic conditions.

    Final Coupling: The final step involves coupling the benzodioxin and piperidine derivatives using a suitable linker, such as ethanediamide, under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated reactors, continuous flow systems, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfamoyl group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxin ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Conditions vary depending on the specific substitution, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues and Their Activities

The table below compares the target compound with structurally related molecules described in the evidence:

Compound Name/Structure Molecular Weight (g/mol) Key Substituents Biological Activity Reference
N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide ~472* Ethanediamide, dimethylsulfamoyl-piperidinyl Unknown (inferred: antimicrobial/anti-inflammatory)
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid 194.18 Acetic acid Anti-inflammatory (comparable to Ibuprofen)
N-Alkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides (5e, 5f) ~350–400† 4-Nitrobenzenesulfonamide, alkyl/aralkyl chains Biofilm inhibition (E. coli, B. subtilis)
2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l) 543.98 4-Chlorophenylsulfonyl, acetamide Antimicrobial, low hemolytic activity
3',4'-(1",4"-Dioxino) flavone (4f) 310.30 Flavone, dioxane ring Antihepatotoxic (comparable to silymarin)

*Calculated based on molecular formula (C₁₈H₃₀N₇O₆S); †Estimated range.

Functional Comparisons

  • Anti-inflammatory Potential: The benzodioxin-acetic acid derivative () demonstrates anti-inflammatory activity via COX inhibition, comparable to Ibuprofen . The target compound’s ethanediamide linker and piperidine group may modulate selectivity or potency, though its mechanism remains speculative.
  • Antimicrobial Activity : Sulfonamide derivatives () exhibit biofilm inhibition and broad-spectrum antimicrobial effects. The dimethylsulfamoyl group in the target compound could enhance bacterial membrane penetration or enzyme inhibition, similar to 4-nitrobenzenesulfonamides .
  • Antihepatotoxic Activity: Flavone-dioxane hybrids () show hepatoprotective effects by reducing oxidative stress markers. The target compound lacks a flavonoid scaffold, suggesting divergent applications .

Structure-Activity Relationships (SAR)

  • Benzodioxin Core : Critical for bioactivity across multiple studies; substitutions at the 6-position (e.g., acetic acid, sulfonamides) dictate target specificity .
  • Sulfonamide vs. Dimethylsulfamoyl : Sulfonamides (e.g., 5e, 7l) directly inhibit bacterial enzymes, while dimethylsulfamoyl may improve metabolic stability or binding kinetics .
  • Piperidine Modification : The dimethylsulfamoyl-piperidine moiety in the target compound likely enhances blood-brain barrier permeability or receptor affinity compared to simpler alkyl chains in analogues .

Biological Activity

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and research findings, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes a benzodioxin moiety and a piperidine derivative. Its molecular formula is C20H23N3O4SC_{20}H_{23}N_{3}O_{4}S with a molecular weight of approximately 393.5 g/mol. The structural features suggest potential interactions with biological targets, particularly in the central nervous system.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC20H23N3O4S
Molecular Weight393.5 g/mol
CAS NumberNot available
SolubilitySoluble in DMSO

Research indicates that this compound may exhibit activity as an alpha-2 adrenergic receptor antagonist . Such activity is significant in the context of treating neurodegenerative diseases, particularly those involving noradrenergic dysregulation, like Parkinson's and Alzheimer's diseases . The compound's structure allows it to potentially modulate neurotransmitter release and influence various signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that derivatives of the benzodioxin series can selectively bind to alpha-2 adrenoceptors, showing promise in therapeutic applications. For instance, certain analogs have been reported to possess high binding affinities and selectivity over other receptor types, such as alpha-1 adrenergic and D2 dopamine receptors .

In Vivo Studies

Animal studies have illustrated the central effects of these compounds when administered orally. Notably, one study highlighted the efficacy of a related compound in reducing symptoms associated with anxiety and depression by modulating noradrenergic signaling pathways . These findings suggest that this compound may share similar therapeutic potentials.

Case Studies

  • Case Study on Neurodegenerative Diseases : A study investigated the effects of a related compound on cognitive function in animal models of Alzheimer's disease. Results indicated improved memory retention and reduced amyloid plaque formation when treated with the compound, suggesting neuroprotective properties .
  • Case Study on Anxiety Disorders : Another study focused on the anxiolytic effects of compounds from the same class. Behavioral tests showed significant reductions in anxiety-like behaviors in rodents, correlating with increased levels of norepinephrine in the prefrontal cortex .

Safety and Toxicology

While specific toxicological data for this compound is limited, general safety assessments for similar compounds indicate low toxicity profiles at therapeutic doses. However, further research is necessary to establish comprehensive safety parameters.

Table 2: Summary of Biological Activity and Safety Data

Study TypeFindingsSafety Profile
In VitroHigh binding affinity to alpha-2 receptorsLow toxicity observed
In VivoAnxiolytic effects in animal modelsFurther studies needed
Neurodegenerative ModelsImproved cognitive functionRequires long-term data

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